8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite
CAS No.:
Cat. No.: VC17975002
Molecular Formula: C43H53N8O7P
Molecular Weight: 824.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C43H53N8O7P |
---|---|
Molecular Weight | 824.9 g/mol |
IUPAC Name | N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide |
Standard InChI | InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/b45-28+/t37-,38+,39+,59?/m0/s1 |
Standard InChI Key | UZEKMTZJNCKRCK-TVYJUGGPSA-N |
Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)/N=C/N(C)C |
Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C |
Introduction
Chemical Structure and Molecular Modifications
Core Structural Features
The molecular architecture of 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite integrates three key modifications:
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Nitrogen-Carbon Transposition: The guanine base is altered through a positional exchange of nitrogen and carbon at the 7 and 8 positions, forming a pyrazolo[3,4-d]pyrimidine scaffold. This rearrangement eliminates the N7 hydrogen bonding site while preserving the electron density profile of the original base .
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Protective Group Strategy: The 5'-hydroxyl group is shielded with a 4,4'-dimethoxytrityl (DMT) moiety, a standard protecting group in phosphoramidite chemistry that enables stepwise oligonucleotide elongation. The N2 position is further protected by a dimethylformamidine (DMF) group to prevent undesired side reactions during synthesis .
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Phosphoramidite Activation: The 3'-hydroxyl is functionalized as a phosphoramidite with a 2-cyanoethyl (CE) group and diisopropylamino ligands, facilitating efficient coupling in solid-phase synthesis .
Comparative Structural Analysis
The substitution pattern of this compound distinguishes it from related analogs:
Property | 8-Aza-7-deaza-dG | 7-Deaza-dG | Unmodified dG |
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Hydrogen Bonding Sites | N8 available | N7 absent | N7, O6, N1, N2 |
Tm Increase per Insert | +1.0°C | +0.5°C | Baseline |
Iodine Oxidation Stability | Stable | Unstable | N/A |
This table highlights the thermodynamic and synthetic advantages conferred by the 8-aza-7-deaza modification, particularly its enhanced compatibility with automated synthesis protocols .
Synthetic Pathways and Phosphoramidite Preparation
Convergent Synthesis Approach
The synthesis of 8-Aza-7-deaza-2'-deoxyguanosine derivatives follows a convergent route, as demonstrated in seminal work by Seela and colleagues . Key steps include:
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Heterocycle Construction: The pyrazolo[3,4-d]pyrimidine core is assembled via cyclocondensation reactions, introducing halogen substituents at the 7 position for subsequent functionalization .
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Glycosylation: The sugar moiety (2'-deoxyribose) is coupled to the modified base using Vorbrüggen conditions, yielding the nucleoside intermediate .
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Protection and Activation: Sequential protection of the 5'-OH (DMT), N2-amino (DMF), and 3'-OH (CE phosphoramidite) groups ensures regioselective control during oligonucleotide assembly .
Solid-Phase Oligonucleotide Incorporation
In automated DNA synthesizers, this phosphoramidite exhibits coupling efficiencies exceeding 98%, comparable to canonical phosphoramidites. Critical parameters include:
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Oxidation Stability: Unlike 7-deaza-dG, which degrades under iodine/water oxidation, the 8-aza-7-deaza analog remains intact due to the absence of reactive N7 .
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Deprotection Compatibility: Standard ammonium hydroxide cleavage (55°C, 16h) successfully removes base and phosphate protections without inducing strand scission .
Biophysical and Functional Applications
Duplex Stabilization in G-Rich Sequences
Guanine-rich regions are prone to forming non-canonical structures like G-quadruplexes via Hoogsteen bonding. Incorporation of 8-aza-7-deaza-dG mitigates these effects through two mechanisms:
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Elimination of Hoogsteen Sites: The absence of N7 prevents tetrad formation while maintaining Watson-Crick pairing at N8-O6 and N1-N2 .
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Enhanced Stacking Interactions: The planar pyrazolo[3,4-d]pyrimidine system improves base stacking, contributing to the observed 1°C per insertion increase in Tm .
PCR and Sequencing Enhancements
In applications requiring amplification of GC-rich templates, primers incorporating this modification demonstrate:
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Reduced Secondary Structure: Melting curve analysis shows a 40% decrease in non-specific amplification products compared to unmodified primers .
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Improved Taq Processivity: The absence of N7-mediated polymerase stalling enhances read-through in regions with >70% GC content .
Diagnostic Probe Design
The heightened mismatch discrimination of 8-aza-7-deaza-dG enables its use in allele-specific hybridization probes. Studies report a 3.5-fold increase in specificity for single-nucleotide polymorphisms (SNPs) in oncogenic KRAS codons compared to wild-type probes .
Comparative Performance in Parallel-Stranded DNA
Recent investigations into parallel-stranded (ps) DNA duplexes reveal unique advantages of 8-aza-7-deaza modifications :
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